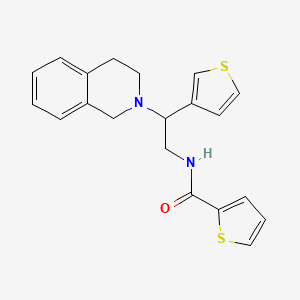

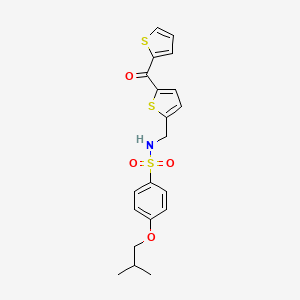

![molecular formula C8H12N2O B2627854 (3S,8aS)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carbonitrile CAS No. 1333493-11-0](/img/structure/B2627854.png)

(3S,8aS)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(3S,8aS)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carbonitrile” is a type of oxazine, which is a class of heterocyclic organic compounds . Oxazines contain one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . The specific compound you’re asking about is a derivative of these oxazines .

Molecular Structure Analysis

Oxazines are heterocyclic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . The specific structure of “this compound” is not available in the sources I found.Scientific Research Applications

Synthesis and Chemical Properties

Oxazines and related compounds, including derivatives of oxazine scaffolds, play a crucial role in synthetic chemistry. They are synthesized through various methods, including the dehydration of dihydro-oxazines and cyclization of acyl-nitroso compounds. These processes allow for the creation of a wide range of structurally diverse compounds. The synthesis techniques are critical for producing oxazines that can serve as chiral synthons, highlighting their importance in the development of asymmetric synthesis strategies and the creation of molecules with potential pharmaceutical applications (Sainsbury, 1991).

Solid-Phase Synthesis

The use of solid-phase synthesis (SPS) to prepare oxazine and thiazine derivatives showcases the versatility and efficiency of these compounds in creating heterocyclic scaffolds. This method enables the stereoselective assembly of morpholines, indicating the expanding possibilities for creating complex molecules with defined stereochemistry (Králová et al., 2018).

Role in Heterocyclic Synthesis

Oxazine derivatives are pivotal in the synthesis of various heterocycles, serving as versatile intermediates for the construction of pyridine, pyrimidine, and pyrrole derivatives. Their unique chemical properties allow for innovative approaches to synthesizing biologically active compounds and exploring new avenues in medicinal chemistry (Negri et al., 2004).

Applications in Catalysis

The inclusion of oxazine-containing ligands in asymmetric catalysis underlines the importance of these compounds in developing catalytic processes. Their ability to influence the stereochemical outcome of reactions makes them invaluable tools in the synthesis of enantiomerically pure products (Hargaden & Guiry, 2009).

Safety and Hazards

Properties

IUPAC Name |

(3S,8aS)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c9-4-8-5-10-3-1-2-7(10)6-11-8/h7-8H,1-3,5-6H2/t7-,8+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTSMFXRROVYNJQ-JGVFFNPUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2COC(CN2C1)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CO[C@@H](CN2C1)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B2627773.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-ethoxybenzamide](/img/structure/B2627777.png)

![6-Bromo-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B2627780.png)

![2-Chloro-N-[(5-morpholin-4-ylsulfonylthiophen-2-yl)methyl]propanamide](/img/structure/B2627782.png)

![Ethyl 5-(3-cyclohexylpropanoylamino)-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2627786.png)

![N-(propan-2-yl)-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenecarboximidamide](/img/structure/B2627790.png)

![8-(3-chlorophenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2627791.png)

![Methyl 3-[(2-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2627794.png)